Cas no 1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine)

N-(3-bromophenyl)-1-methylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinamine, N-(3-bromophenyl)-1-methyl-
- N-(3-bromophenyl)-1-methylpiperidin-4-amine
-
- インチ: 1S/C12H17BrN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3
- InChIKey: YCFLDLDCZVQKEZ-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCC(NC2=CC=CC(Br)=C2)CC1
N-(3-bromophenyl)-1-methylpiperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165004-2.5g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 2.5g |
$1454.0 | 2023-05-24 | ||
Enamine | EN300-165004-5.0g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 5g |
$2152.0 | 2023-05-24 | ||
Enamine | EN300-165004-0.05g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 0.05g |
$624.0 | 2023-05-24 | ||
Enamine | EN300-165004-100mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 100mg |
$427.0 | 2023-09-21 | ||
Enamine | EN300-165004-1000mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 1000mg |
$485.0 | 2023-09-21 | ||
Enamine | EN300-165004-500mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 500mg |
$465.0 | 2023-09-21 | ||
Enamine | EN300-165004-1.0g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-165004-10.0g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-165004-250mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 250mg |
$447.0 | 2023-09-21 | ||
Enamine | EN300-165004-10000mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 10000mg |
$2085.0 | 2023-09-21 |
N-(3-bromophenyl)-1-methylpiperidin-4-amine 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
S. Ahmed Chem. Commun., 2009, 6421-6423
N-(3-bromophenyl)-1-methylpiperidin-4-amineに関する追加情報
Comprehensive Overview of N-(3-bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1019577-02-6): Properties, Applications, and Research Insights
N-(3-bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1019577-02-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound, characterized by a piperidine core substituted with a 3-bromophenyl group and a methylamine moiety, serves as a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula, C12H17BrN2, and precise molecular weight (269.18 g/mol) make it a subject of interest for researchers exploring structure-activity relationships (SAR) in drug discovery.
In recent years, the demand for N-(3-bromophenyl)-1-methylpiperidin-4-amine has surged, particularly in the context of central nervous system (CNS) drug development. The compound's piperidine scaffold is a common pharmacophore found in numerous FDA-approved drugs targeting neurological disorders, such as Parkinson's disease and depression. Researchers are actively investigating its derivatives for their potential to modulate dopamine receptors and serotonin transporters, aligning with the growing public interest in mental health therapeutics and neurodegenerative disease treatments.
The synthesis of N-(3-bromophenyl)-1-methylpiperidin-4-amine typically involves a multi-step process, including Buchwald-Hartwig amination or reductive amination reactions, which are frequently searched topics in organic chemistry forums and academic databases. Its bromophenyl group offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making it a pivotal building block in medicinal chemistry. This adaptability has led to its inclusion in libraries for high-throughput screening (HTS), a technique widely discussed in AI-driven drug discovery circles.
From a commercial perspective, CAS No. 1019577-02-6 is often sourced by laboratories focusing on small molecule inhibitors and GPCR-targeted therapies. The compound's purity (>95% by HPLC) and stability under standard storage conditions (-20°C) are critical for reproducibility in preclinical studies. Notably, its logP value (predicted ~2.5) suggests moderate lipophilicity, a property frequently optimized in blood-brain barrier (BBB) penetration studies—a hot topic in pharmacokinetic optimization discussions.
Environmental and safety profiles of N-(3-bromophenyl)-1-methylpiperidin-4-amine adhere to standard laboratory handling protocols. While not classified as hazardous under GHS criteria, proper PPE (gloves, goggles) is recommended during manipulation. This aligns with the increasing public scrutiny on laboratory safety standards and green chemistry principles, as reflected in trending searches for sustainable synthetic methods.
Future research directions for this compound may explore its potential in allosteric modulator design or as a template for PET radiotracer development, areas gaining traction in precision medicine initiatives. Patent landscapes reveal growing interest in its structural analogs, particularly for neuroinflammatory targets—a domain intersecting with popular health trends like gut-brain axis research.
In summary, N-(3-bromophenyl)-1-methylpiperidin-4-amine (CAS No. 1019577-02-6) represents a multifaceted tool for modern drug discovery, bridging computational chemistry predictions with wet-lab validation. Its relevance to neuropharmacology and molecular imaging ensures continued academic and industrial interest, while its synthetic flexibility positions it as a case study in rational drug design curricula worldwide.
1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine) 関連製品
- 2694723-34-5(benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate)
- 477598-24-6((6-Isopropyl-2-methoxypyridin-3-yl)boronic acid)
- 536706-05-5(3-(3,5-dimethylphenyl)-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)
- 1452561-70-4(1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile)
- 2034576-09-3(2-{1-(5-chloro-2-methoxybenzoyl)piperidin-3-yloxy}pyrimidine)
- 1953171-16-8(2-(5-methoxy-2-nitrophenyl)propan-1-amine)
- 1806025-50-2(Methyl 6-(bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)
- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)
- 1806746-16-6(Methyl 6-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)




